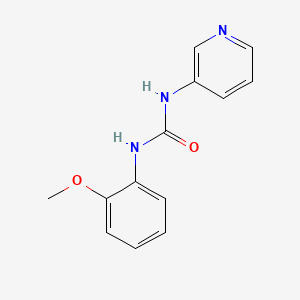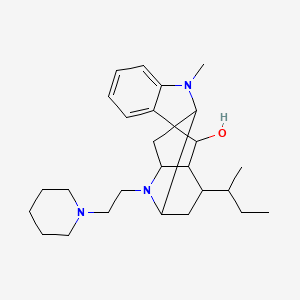
(17R)-4-(2-Piperidinoethyl)-4,21-secoajmalan-17-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(17R)-4-(2-Piperidinoethyl)-4,21-secoajmalan-17-ol: is a complex organic compound with the molecular formula C27H41N3O . This compound is part of the ajmalan family, which is known for its diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (17R)-4-(2-Piperidinoethyl)-4,21-secoajmalan-17-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Ajmalan Core: This step involves constructing the core structure of the ajmalan molecule through a series of cyclization reactions.
Introduction of the Piperidinoethyl Group: The piperidinoethyl group is introduced through a substitution reaction, where a suitable leaving group is replaced by the piperidinoethyl moiety.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and large-scale purification techniques such as chromatography.
化学反应分析
Types of Reactions
(17R)-4-(2-Piperidinoethyl)-4,21-secoajmalan-17-ol: can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学研究应用
(17R)-4-(2-Piperidinoethyl)-4,21-secoajmalan-17-ol: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of (17R)-4-(2-Piperidinoethyl)-4,21-secoajmalan-17-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
相似化合物的比较
(17R)-4-(2-Piperidinoethyl)-4,21-secoajmalan-17-ol: can be compared with other similar compounds in the ajmalan family, such as:
- (2α,17R)-Ajmalan-17-ol
- Ajmaline
- Ajmalicine
These compounds share a similar core structure but differ in their functional groups and specific biological activities. The unique piperidinoethyl group in This compound distinguishes it from other ajmalan derivatives, potentially leading to different pharmacological properties.
属性
CAS 编号 |
58918-27-7 |
|---|---|
分子式 |
C27H41N3O |
分子量 |
423.6 g/mol |
IUPAC 名称 |
14-butan-2-yl-3-methyl-16-(2-piperidin-1-ylethyl)-3,16-diazapentacyclo[10.3.1.110,13.02,10.04,9]heptadeca-4,6,8-trien-17-ol |
InChI |
InChI=1S/C27H41N3O/c1-4-18(2)19-16-22-25-27(20-10-6-7-11-21(20)28(25)3)17-23(24(19)26(27)31)30(22)15-14-29-12-8-5-9-13-29/h6-7,10-11,18-19,22-26,31H,4-5,8-9,12-17H2,1-3H3 |
InChI 键 |
SUELAGWTBYZFJK-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1CC2C3C4(CC(C1C4O)N2CCN5CCCCC5)C6=CC=CC=C6N3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



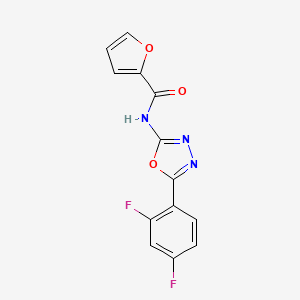

![4-{(E)-[4-(Octyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14141064.png)
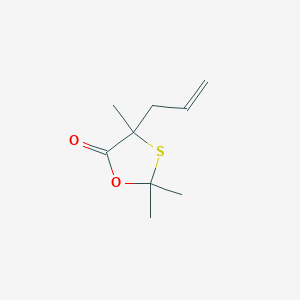
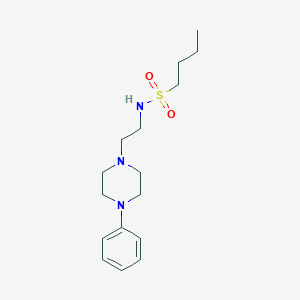

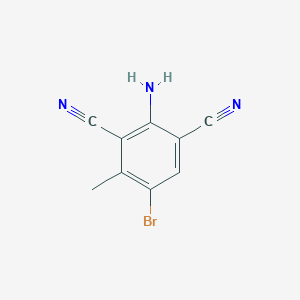
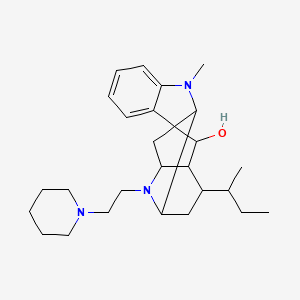
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)pentanamide](/img/structure/B14141097.png)
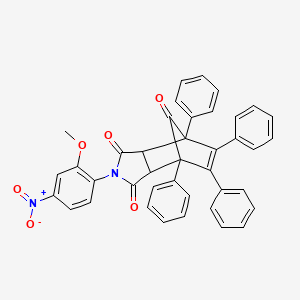
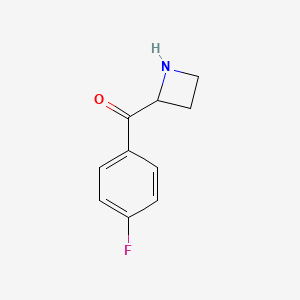
![N-[5-iodo-2-(trifluoromethyl)phenyl]-3-methoxybenzamide](/img/structure/B14141126.png)
